molecular formula C19H18N2O2S B2676311 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1903870-82-5

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2676311
CAS RN: 1903870-82-5
M. Wt: 338.43
InChI Key: WBEANTLRYXCLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as QPPT, is a chemical compound with potential applications in scientific research. QPPT is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it is believed to act as a dopamine transporter blocker, sigma-1 receptor agonist, and monoamine oxidase inhibitor. These actions may contribute to 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to have anxiolytic effects in animal studies. Additionally, 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its potential use in scientific research. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown activity against various targets, making it a potentially useful tool for studying the mechanisms of various neurological and psychiatric disorders. However, one limitation of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its limited availability. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that may be difficult to obtain in large quantities.

Future Directions

There are several future directions for 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone research. One potential direction is the development of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone derivatives with improved activity and selectivity. Another direction is the study of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential use in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential therapeutic effects.

Synthesis Methods

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-quinolinecarboxylic acid with pyrrolidine and thiophene-3-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using chromatography techniques. Other methods involve the use of different starting materials and catalysts.

Scientific Research Applications

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has potential applications in scientific research. It has been shown to have activity against various targets, including the dopamine transporter, sigma-1 receptor, and monoamine oxidase. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.

properties

IUPAC Name

1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(11-14-7-10-24-13-14)21-9-6-16(12-21)23-17-5-1-3-15-4-2-8-20-19(15)17/h1-5,7-8,10,13,16H,6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEANTLRYXCLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

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